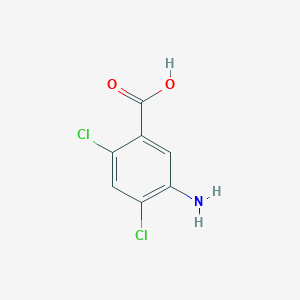

5-Amino-2,4-dichlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQAKTJQXQZZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409424 | |

| Record name | 5-amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19861-63-3 | |

| Record name | 5-Amino-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19861-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2,4-dichlorobenzoic Acid: A Technical Guide for Chemical Researchers

Introduction

5-Amino-2,4-dichlorobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its trifunctional nature—possessing a carboxylic acid, an amino group, and a dichlorinated phenyl ring—makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and materials science. The specific positioning of these functional groups dictates its unique reactivity and makes it a key component for creating targeted molecular architectures.

This guide provides a comprehensive overview of the core chemical properties, reactivity, and handling of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The electron-donating amino group and the electron-withdrawing carboxylic acid and chlorine atoms create a unique electronic profile on the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Caption: Plausible synthetic route via reduction of the nitro precursor.

Applications in Research and Development

As a chemical building block, this compound is primarily used in multi-step syntheses. Its structure is incorporated into larger molecules to impart specific properties. Potential applications include:

-

Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of active pharmaceutical ingredients (APIs). The amino and carboxylic acid groups provide handles for building complex molecular frameworks, while the dichlorinated ring can enhance lipophilicity or modulate binding interactions with biological targets.

-

Agrochemicals: The dichlorobenzoic acid moiety is found in some herbicides and pesticides.

-

Materials Science: Used in the synthesis of specialty polymers or dyes where its specific substitution pattern is required.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, safety and handling procedures should be based on those for structurally similar compounds, such as 2,4-Dichlorobenzoic acid (CAS 50-84-0) . [1]Researchers must conduct their own risk assessment before use.

Table 3: GHS Hazard Information (based on 2,4-Dichlorobenzoic acid)

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H319: Causes serious eye irritation. |

| STOT - Single Exposure | H335: May cause respiratory irritation. |

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). * Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. [1]

First Aid Measures

-

If Inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell. [1]* In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [1]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [1]* If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. [1]

Representative Experimental Protocol: Amide Coupling

To illustrate the utility of this compound as a synthetic intermediate, the following section details a representative protocol for an amide bond formation reaction. This is a foundational reaction in medicinal chemistry for linking molecular fragments. This protocol is adapted from standard procedures for similar aminobenzoic acids.

Objective: To synthesize an amide derivative from this compound and a generic primary amine (e.g., Benzylamine) using HATU as a coupling agent.

Materials:

-

This compound (1.0 eq)

-

HATU (1.1 eq)

-

Benzylamine (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl (aq))

-

Anhydrous Magnesium Sulfate (MgSO₄)

Caption: Experimental workflow for a typical amide coupling reaction.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Basification: Add DIPEA (2.5 eq) to the solution and cool the mixture to 0°C using an ice bath.

-

Activation: Add HATU (1.1 eq) to the stirred solution. Allow the mixture to stir at 0°C for 15-30 minutes to pre-activate the carboxylic acid.

-

Coupling: Slowly add the primary amine (1.05 eq) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine. This removes residual DMF, base, and unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

References

- PMC.

- Scirp.org.

- Chemsrc. This compound | CAS#:19861-63-3. [Link]

- Capot Chemical. 19861-63-3 | this compound. [Link]

- PrepChem.com. Synthesis of 3-amino-2,5-dichlorobenzoic acid. [Link]

- Google Patents.

Sources

5-Amino-2,4-dichlorobenzoic acid structure and bonding

An In-Depth Technical Guide to 5-Amino-2,4-dichlorobenzoic Acid: Structure, Bonding, and Synthetic Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the development of pharmaceuticals and other high-value chemical entities. We will delve into its core molecular structure, analyze its bonding characteristics through spectroscopic and crystallographic data, and provide validated, step-by-step synthetic protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 27861-02-3) is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, an amino group, and two chlorine atoms. The precise arrangement of these substituents dictates its unique chemical reactivity and utility as a molecular building block.

The foundational properties of this molecule are summarized below. Understanding these parameters is the first step in designing synthetic routes and predicting its behavior in various chemical environments.

| Property | Value | Source |

| Chemical Formula | C₇H₅Cl₂NO₂ | PubChem |

| Molecular Weight | 206.03 g/mol | PubChem |

| Appearance | Off-white to light yellow crystalline powder | Merck |

| Melting Point | 201-205 °C | Merck |

| Boiling Point | 393.1 °C (Predicted) | PubChem |

| Solubility | Soluble in methanol, ethanol | Merck |

| pKa | 2.56 (Predicted) | PubChem |

Elucidation of Structure and Bonding

A molecule's utility is fundamentally defined by its structure and the nature of its chemical bonds. For this compound, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and chlorine (-Cl) substituents creates a unique electronic and geometric profile.

Molecular Structure

The IUPAC name, this compound, precisely defines the substitution pattern on the benzene ring. The carboxylic acid group is at position 1, the chlorine atoms are at positions 2 and 4, and the amino group is at position 5. This arrangement is critical for its reactivity, particularly in reactions involving the amino and carboxylic acid functionalities.

Caption: 2D structure of this compound.

Spectroscopic Analysis

Spectroscopy provides empirical evidence of the molecule's bonding environment.

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at position 6 (H-6) is ortho to the carboxylic acid and meta to the amino group, while the proton at position 3 (H-3) is ortho to two chlorine atoms. This differing electronic environment leads to distinct chemical shifts, providing a clear diagnostic fingerprint.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxylic carbon. The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks include:

-

O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.

-

N-H stretch: Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretch: A strong, sharp peak around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C-Cl stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

-

Synthesis and Purification Protocols

The most common and reliable laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 2,4-dichloro-5-nitrobenzoic acid. This transformation is a cornerstone of aromatic chemistry and demonstrates a robust and scalable process.

Synthetic Workflow: Reduction of a Nitroarene

The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is typically achieved using a reducing agent in an acidic or neutral medium. A common and effective method utilizes tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).

The Causality Behind Experimental Choices:

-

Precursor: 2,4-dichloro-5-nitrobenzoic acid is the logical starting material as the nitro group can be selectively reduced without affecting the chlorine atoms or the carboxylic acid.

-

Reducing Agent: Tin(II) chloride is a classic and reliable choice for this transformation. It is effective, relatively inexpensive, and the reaction conditions are well-established. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.

-

Solvent/Medium: Hydrochloric acid serves a dual purpose: it protonates the nitro group, making it more susceptible to reduction, and it acts as the solvent. Ethanol or acetic acid can also be used as co-solvents to improve the solubility of the starting material.

-

Workup: The reaction mixture is made basic (e.g., with NaOH or NH₄OH) to precipitate the tin salts (as tin hydroxides) and to deprotonate the amino group of the product, allowing for its extraction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended.

Materials:

-

2,4-dichloro-5-nitrobenzoic acid (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Deionized Water

-

TLC plates, beakers, round-bottom flask, condenser, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend 2,4-dichloro-5-nitrobenzoic acid (1.0 eq) in a minimal amount of ethanol.

-

Reagent Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. This step is exothermic and should be performed with caution in a fume hood.

-

Reaction Execution: Slowly add the SnCl₂/HCl solution to the stirred suspension of the starting material. An increase in temperature is expected.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is complete.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a concentrated NaOH solution to make the mixture strongly basic (pH > 10). A thick white precipitate of tin hydroxide will form.

-

Workup - Filtration: Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake thoroughly with water.

-

Workup - Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated HCl to acidify the solution (pH ~3-4). The product, this compound, will precipitate as a solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to yield the crude product.

-

Purification (Optional but Recommended): Recrystallize the crude product from an ethanol/water mixture to obtain a high-purity final product.

Applications in Drug Development and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups:

-

The amino group can be acylated, alkylated, or converted into a diazonium salt, which is a gateway to numerous other functionalities.

-

The carboxylic acid can be converted into esters, amides, or acid chlorides.

This versatility makes it a valuable scaffold for building more complex molecules. For instance, it can be used in the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds where a dichlorinated aniline or benzoic acid moiety is required for optimal binding to a biological target.

Conclusion

This compound is a well-defined chemical entity whose structure and bonding are readily confirmed through standard analytical techniques. Its synthesis is robust and relies on a classic nitro group reduction that can be implemented reliably in a laboratory setting. The strategic placement of its reactive functional groups, combined with the influence of the chloro-substituents, establishes it as a high-value intermediate for the synthesis of complex target molecules in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective use.

References

- Title: this compound Source: PubChem, National Center for Biotechnology Inform

An In-Depth Technical Guide to the Physical Properties of 5-Amino-2,4-dichlorobenzoic Acid (CAS Number: 19861-63-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Amino-2,4-dichlorobenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. This document delves into the compound's structural and physicochemical characteristics, supported by experimental data and established analytical methodologies. Key parameters such as molecular weight, melting point, boiling point, and solubility are presented, alongside spectroscopic data for structural elucidation. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and discusses the synthesis of the compound, offering a holistic resource for researchers and professionals in the field.

Chemical Identity and Structure

CAS Number: 19861-63-3

Systematic Name: this compound

Molecular Formula: C₇H₅Cl₂NO₂

Molecular Weight: 206.03 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 196-197 °C | |

| Boiling Point (Predicted) | 378.8 ± 42.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.03 g/mol | [2] |

2.1. Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological studies. Generally, as a substituted benzoic acid, its solubility is influenced by the interplay of the polar carboxylic acid and amino groups, and the nonpolar dichlorinated benzene ring.

Based on the principle of "like dissolves like," this compound is expected to be soluble in polar organic solvents.[3] Experimental data on the quantitative solubility in common laboratory solvents is essential for practical applications.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

3.1. Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups. Key expected absorptions include:

-

O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹

-

N-H stretch (amine): Peaks in the region of 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹

-

C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region

-

C-Cl stretch : Absorptions in the fingerprint region, typically below 800 cm⁻¹

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants are influenced by the electronic effects of the substituents on the benzene ring.

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are affected by the positions of the chloro, amino, and carboxylic acid groups. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 205 and 207 in a roughly 3:1 ratio, characteristic of the presence of one chlorine atom, and at m/z 205, 207, and 209 in a roughly 9:6:1 ratio for two chlorine atoms. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[4]

Experimental Protocols

4.1. Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination.

-

For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

-

4.2. Determination of Solubility

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask at a constant temperature (e.g., 25 °C).

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2,4-dichloro-5-nitrobenzoic acid.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Protocol (Example using Tin and Hydrochloric Acid):

This protocol is adapted from the synthesis of a structurally similar compound, 3-amino-2,5-dichlorobenzoic acid, and may require optimization for the target molecule.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-5-nitrobenzoic acid and granular tin.

-

Reagent Addition: Slowly add a mixture of water and concentrated hydrochloric acid to the flask with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture at reflux (e.g., 95-100 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture and pour it over ice to precipitate the product.

-

Filter the solid and wash it with water.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound (CAS 19861-63-3). The information presented, including its identity, physicochemical properties, spectroscopic data, and synthetic methodology, serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. The outlined experimental protocols offer practical guidance for the characterization and handling of this compound.

References

[6] Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Source does not provide a direct, stable URL for the supporting information, but the data is derived from their general chemical database resources] [7] ChemicalBook. (n.d.). 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [2] ChemSrc. (2024, August 24). This compound. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [8] Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [9] Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 76-80. [10] Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [1] Guidechem. (n.d.). 2,4-Dichlorobenzoic acid 50-84-0 wiki. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [11] BLD Pharm. (n.d.). 19861-63-3 | this compound. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [4] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [12] Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [5] PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link] [13] NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Source is a spectral database and does not provide a stable scientific publication link] [14] AERU, University of Hertfordshire. (n.d.). 2,4-dichlorobenzoic acid. [15] ChemicalBook. (2025, July 16). This compound | 19861-63-3. Retrieved from [Source is a commercial database and does not provide a stable scientific publication link] [16] Deese, R. F., Jr. (1937). U.S. Patent No. 2,100,242. U.S. Patent and Trademark Office. [17] PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzoic acid. Retrieved from [Link] [18] Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [19] Kenttämaa, H. I., et al. (n.d.). Investigation of the Protonation Sites in Polyfunctional Analytes upon Atmospheric Pressure Ionization in Mass Spectrometry and. Purdue University. [20] Journal of Chemical & Engineering Data. (2025, August 10). Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures. [21] DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link] [22] NIST. (n.d.). Benzoic acid, 2,4-dichloro-. NIST Chemistry WebBook. [23] Jin, C., et al. (2012). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 23(11), 1939-1951. [24] BenchChem. (n.d.). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents. Baishideng Publishing Group. (2026, January 7). Anwei decoction alleviates chronic atrophic gastritis by modulating the gut microbiota-metabolite axis and NLRP3 inflammasome activity. [3] ChemBK. (2024, April 9). Benzoic acid, 2-amino-4,5-dichloro-.

Sources

- 1. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | CAS#:19861-63-3 | Chemsrc [chemsrc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR [m.chemicalbook.com]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. compoundchem.com [compoundchem.com]

- 10. 19861-63-3|this compound|BLD Pharm [bldpharm.com]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843) [np-mrd.org]

- 13. 2,4-dichlorobenzoic acid [sitem.herts.ac.uk]

- 14. This compound | 19861-63-3 [chemicalbook.com]

- 15. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 16. 2,4-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 796650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Amino acids [medizin.uni-muenster.de]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 19. researchgate.net [researchgate.net]

- 20. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 21. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]

- 22. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. wjgnet.com [wjgnet.com]

An In-depth Technical Guide to the Solubility of 5-Amino-2,4-dichlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 5-Amino-2,4-dichlorobenzoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a foundational framework based on its physicochemical properties, data from structurally analogous compounds, and established principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a range of organic solvents, empowering informed decision-making in preclinical and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. Understanding and characterizing the solubility of a compound in various solvent systems is, therefore, not merely a routine measurement but a cornerstone of rational drug design and development. For this compound, a molecule featuring a substituted benzene ring, a carboxylic acid moiety, and an amino group, its solubility profile will be a complex interplay of these functional groups with the surrounding solvent molecules. This guide will delve into the theoretical underpinnings of its expected solubility behavior and provide the practical tools to quantify it.

Physicochemical Properties of this compound: A Predictive Overview

A thorough understanding of a compound's intrinsic physicochemical properties is paramount to predicting its solubility. While experimental data for this compound is limited in the public domain, we can infer its likely behavior from its structural features and available predicted data.

| Property | Value / Prediction | Implication for Solubility |

| Molecular Formula | C₇H₅Cl₂NO₂ | - |

| Molecular Weight | 206.03 g/mol | - |

| Predicted LogP | 2.30 | This positive value suggests a moderate degree of lipophilicity, indicating that this compound is likely to be more soluble in organic solvents than in water.[1] |

| pKa (Predicted) | The presence of a carboxylic acid group suggests an acidic pKa, likely in the range of 2-4, similar to other substituted benzoic acids. The amino group will have a basic pKa. The overall ionization state, and thus solubility, will be highly dependent on the pH of the medium. |

Causality Behind Physicochemical Influences:

-

Lipophilicity (LogP): The predicted LogP of 2.30 is a quantitative measure of the compound's preference for a lipid-like environment (octanol) over an aqueous one. The dichlorinated benzene ring is the primary contributor to this lipophilicity. This suggests that solvents with lower polarity will be more effective at solvating the molecule.

-

Ionization (pKa): The carboxylic acid (-COOH) and amino (-NH₂) groups are ionizable.

-

At a pH below the pKa of the carboxylic acid, the group will be protonated (-COOH) and neutral, favoring solubility in less polar organic solvents.

-

At a pH above the pKa of the carboxylic acid, it will be deprotonated (-COO⁻), increasing its polarity and enhancing solubility in polar protic solvents like water and alcohols.

-

Conversely, the amino group's ionization state will also be pH-dependent, further complicating the solubility profile.

-

Expected Solubility in Organic Solvents: A Qualitative Assessment

Based on the principle of "like dissolves like," we can anticipate the solubility of this compound in various classes of organic solvents. The presence of both a nonpolar aromatic ring and polar, hydrogen-bonding functional groups suggests a nuanced solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the carboxylic acid and amino groups, facilitating dissolution. The alkyl chains of the alcohols can also interact with the aromatic ring. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid and amino protons. Their overall polarity is suitable for solvating the molecule. |

| Nonpolar Solvents | Hexane, Toluene | Low | The significant polarity imparted by the carboxylic acid and amino groups will limit solubility in these nonpolar environments. |

This qualitative assessment, while useful for initial solvent screening, must be validated by empirical data.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Diagrammatic Representation of the Shake-Flask Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate). The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to confirm that the solubility has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A standard calibration curve must be prepared to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor)

-

Analytical Method Validation: Ensuring Trustworthiness

The trustworthiness of the solubility data is directly dependent on the validity of the analytical method used for quantification. Key validation parameters include:

-

Linearity: The response of the analytical method should be directly proportional to the concentration of the analyte over a specified range.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound. Understanding these is crucial for designing robust experiments and interpreting results accurately.

-

Temperature: The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with increasing temperature. This relationship should be experimentally determined for a comprehensive solubility profile.

-

Solvent Polarity: As previously discussed, the polarity of the solvent will play a significant role. A systematic study across a range of solvents with varying polarity indices can provide valuable insights into the solvation mechanism.

-

pH (in aqueous or mixed aqueous/organic systems): The ionization state of the carboxylic acid and amino groups is pH-dependent, which will dramatically affect solubility in any system containing water.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form of the starting material and the solid in equilibrium with the saturated solution (e.g., using X-ray powder diffraction) to ensure consistency.

Conclusion: A Pathway to Comprehensive Solubility Characterization

References

- Chemsrc. This compound | CAS#:19861-63-3. (n.d.).

- PubChem. This compound. (n.d.). Retrieved January 7, 2026, from National Center for Biotechnology Information.

Sources

potential mechanism of action for 5-Amino-2,4-dichlorobenzoic acid

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action for 5-Amino-2,4-dichlorobenzoic acid

Executive Summary

This compound is a synthetic organic compound whose biological activities and mechanism of action are not yet extensively documented in scientific literature. However, its structural features—a substituted aminobenzoic acid core—place it in a class of compounds with a rich history of pharmacological relevance. This guide, intended for researchers and drug development professionals, proposes several plausible mechanisms of action for this compound based on the known activities of structurally analogous molecules. We will explore three primary hypothetical pathways: antifolate activity, enzymatic inhibition in metabolic pathways, and modulation of intracellular signaling cascades. For each proposed mechanism, a detailed experimental workflow is provided to enable rigorous scientific investigation. This document serves as a foundational roadmap for future research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a halogenated derivative of aminobenzoic acid. Its chemical structure, featuring an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring, suggests a molecule with the potential for diverse biological interactions. While direct research on this specific compound is sparse[1][2][3], the broader family of aminobenzoic acid derivatives has yielded compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects[4][5][6]. The presence of chlorine atoms can significantly alter the compound's electronic properties and lipophilicity, potentially influencing its binding to biological targets and its metabolic stability.

This guide will proceed by dissecting the molecule's structural components and drawing parallels to known pharmacophores to construct testable hypotheses regarding its mechanism of action.

Proposed Mechanism I: Antifolate Activity via Dihydropteroate Synthase Inhibition

A primary and well-established mechanism for aminobenzoic acid derivatives is the inhibition of folate synthesis, a pathway essential for the proliferation of many bacteria.[7]

Scientific Rationale

Para-aminobenzoic acid (PABA) is a crucial precursor in the bacterial synthesis of folic acid, where it is utilized by the enzyme dihydropteroate synthase (DHPS).[7] Sulfonamide antibiotics, which are structural mimics of PABA, act by competitively inhibiting DHPS.[7] Given the structural similarity of this compound to PABA, it is plausible that it could function as a competitive inhibitor of DHPS, thereby exerting antimicrobial effects. The dichloro-substitution may enhance binding affinity to the enzyme or alter its metabolic stability.[8]

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, starting from whole-cell assays and progressing to specific enzymatic assays.

A. Bacterial Growth Inhibition Assay: This initial screen will determine if the compound has any antibacterial activity.

-

Protocol:

-

Culture a susceptible bacterial strain, such as Escherichia coli, to mid-log phase in a nutrient-rich broth.

-

In a 96-well plate, prepare serial dilutions of this compound.

-

Inoculate the wells with the bacterial culture.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the optical density at 600 nm (OD600) to determine bacterial growth.

-

Calculate the minimum inhibitory concentration (MIC).

-

B. PABA Rescue Assay: This experiment will test if the observed antibacterial activity can be reversed by the addition of excess PABA, which would be indicative of competition at the DHPS enzyme.

-

Protocol:

-

Perform the bacterial growth inhibition assay as described above.

-

In a parallel set of experiments, add a high concentration of PABA to the wells containing this compound.

-

Compare the MIC values in the presence and absence of PABA. A significant increase in the MIC in the presence of PABA suggests a competitive mechanism.

-

C. In Vitro Dihydropteroate Synthase (DHPS) Assay: A cell-free enzymatic assay will directly measure the inhibitory effect of the compound on DHPS activity.

-

Protocol:

-

Obtain purified recombinant DHPS enzyme.

-

In a reaction mixture, combine the enzyme, its substrates (PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and varying concentrations of this compound.

-

Incubate the reaction and then measure the formation of the product, dihydropteroate, typically by a colorimetric or fluorometric method.

-

Determine the IC50 value of the compound for DHPS.

-

Data Interpretation

| Experiment | Parameter | Hypothetical Result Supporting Antifolate Mechanism |

| Bacterial Growth Inhibition | MIC | Low µM range |

| PABA Rescue Assay | Fold-shift in MIC | >8-fold increase in MIC with PABA |

| In Vitro DHPS Assay | IC50 | Potent inhibition of DHPS activity |

Workflow Diagram

Caption: Experimental workflow for investigating antifolate activity.

Proposed Mechanism II: Inhibition of Metabolic Enzymes

Derivatives of 2,4-dichlorobenzoic acid have been reported to possess antidiabetic properties through the inhibition of key carbohydrate-metabolizing enzymes.[9]

Scientific Rationale

The enzymes α-glucosidase and α-amylase are critical for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate absorption and lower postprandial blood glucose levels. The 2,4-dichlorobenzoic acid scaffold has been identified as a pharmacophore for inhibitors of these enzymes.[9] It is therefore hypothesized that this compound may also exhibit inhibitory activity against these enzymes.

Experimental Validation Workflow

Direct enzymatic assays are the most efficient way to test this hypothesis.

A. In Vitro α-Glucosidase Inhibition Assay:

-

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae.

-

In a 96-well plate, mix the enzyme with varying concentrations of this compound.

-

Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate and then stop the reaction.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percent inhibition and determine the IC50 value. Acarbose can be used as a positive control.

-

B. In Vitro α-Amylase Inhibition Assay:

-

Protocol:

-

Prepare a solution of porcine pancreatic α-amylase.

-

Pre-incubate the enzyme with different concentrations of the test compound.

-

Add a starch solution as the substrate.

-

After incubation, add dinitrosalicylic acid color reagent to measure the amount of reducing sugars produced.

-

Measure the absorbance at 540 nm.

-

Calculate the percent inhibition and the IC50 value.

-

C. Enzyme Kinetics: To understand the nature of the inhibition (e.g., competitive, non-competitive), kinetic studies should be performed.

-

Protocol:

-

Perform the enzyme inhibition assays with varying concentrations of both the substrate and the inhibitor.

-

Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

-

Data Interpretation

| Experiment | Parameter | Hypothetical Result Supporting Enzyme Inhibition |

| α-Glucosidase Assay | IC50 | Sub-millimolar to micromolar range |

| α-Amylase Assay | IC50 | Sub-millimolar to micromolar range |

| Enzyme Kinetics | Mode of Inhibition | Competitive, non-competitive, or mixed inhibition |

Signaling Pathway Diagram

Caption: Proposed inhibition of carbohydrate metabolism enzymes.

Proposed Mechanism III: Modulation of Kinase Signaling Pathways

Structural isomers of this compound, such as 2-amino-3-chlorobenzoic acid, have demonstrated anticancer activity by targeting intracellular signaling pathways like PI3K/AKT.

Scientific Rationale

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Small molecules that can modulate the activity of kinases within this pathway are of significant therapeutic interest. The aminobenzoic acid scaffold is present in numerous kinase inhibitors. It is plausible that this compound could interact with the ATP-binding pocket of a kinase in this pathway, leading to an antiproliferative effect.

Experimental Validation Workflow

A tiered approach, from cell-based assays to biochemical assays, is recommended.

A. Cancer Cell Line Viability Assay:

-

Protocol:

-

Select a panel of cancer cell lines with known PI3K/AKT pathway activation (e.g., MCF-7, A549).

-

Culture the cells in 96-well plates and treat them with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

B. Western Blot Analysis of Pathway Modulation:

-

Protocol:

-

Treat a responsive cancer cell line with the compound at its GI50 concentration for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with primary antibodies against key pathway proteins, including phospho-AKT (Ser473), total AKT, phospho-mTOR, and total mTOR.

-

Use secondary antibodies conjugated to HRP and detect with a chemiluminescent substrate. A decrease in the ratio of phosphorylated to total protein would indicate pathway inhibition.

-

C. In Vitro Kinase Assay:

-

Protocol:

-

If Western blot results suggest inhibition of a specific kinase (e.g., AKT), perform a direct in vitro kinase assay.

-

Use a commercial kinase assay kit with purified recombinant AKT enzyme, its substrate (e.g., a peptide substrate), and ATP.

-

Measure kinase activity in the presence of varying concentrations of the test compound.

-

Determine the IC50 for the specific kinase.

-

Data Interpretation

| Experiment | Parameter | Hypothetical Result Supporting Kinase Inhibition |

| Cell Viability Assay | GI50 | Potent growth inhibition in relevant cancer cell lines |

| Western Blot Analysis | Phospho-protein levels | Dose-dependent decrease in p-AKT/total AKT ratio |

| In Vitro Kinase Assay | IC50 | Direct inhibition of a specific kinase (e.g., AKT) |

Signaling Pathway Diagram

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

While the mechanism of action of this compound remains to be definitively established, this guide outlines three scientifically plausible and experimentally testable hypotheses based on its structural characteristics and the known activities of related compounds. The proposed workflows provide a clear and logical path for researchers to systematically investigate its potential as an antifolate agent, a metabolic enzyme inhibitor, or a modulator of kinase signaling pathways.

Positive results from any of these experimental avenues would warrant further investigation, including more comprehensive structure-activity relationship (SAR) studies, target deconvolution using chemoproteomics, and eventual evaluation in preclinical in vivo models to assess efficacy and safety. The exploration of this compound underscores the value of leveraging existing pharmacological knowledge to unlock the potential of under-investigated chemical entities.

References

- Bari, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6968.

- Roland, S., et al. (1978). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 21(11), 1121-1126.

- Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?.

- Bari, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Research Square.

- Patsnap Synapse. (2024). What is Aminobenzoic acid used for?.

- PubChem. 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid.

- PharmaCompass. 5-Aminosulfonyl-2,4-dichlorobenzoic acid.

- Chemsrc. This compound.

- Khan, I., et al. (2022). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 19(6), 578-590.

- Semantic Scholar. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- Al-Dhabi, N. A., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(13), 5081.

Sources

- 1. 19861-63-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:19861-63-3 | Chemsrc [chemsrc.com]

- 3. This compound - CAS:19861-63-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 8. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

biological activity of 5-Amino-2,4-dichlorobenzoic acid derivatives

An In-Depth Technical Guide on the Biological Activity of 5-Amino-2,4-dichlorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The this compound core is one such scaffold, presenting a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including an aromatic ring substituted with two chlorine atoms, an amino group, and a carboxylic acid, provide multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and the exploration of diverse biological activities.

This technical guide offers a comprehensive exploration of the biological activities associated with derivatives of this compound. We will delve into the synthetic strategies for derivatization, analyze their wide-ranging pharmacological effects—from antimicrobial and anticancer to anti-inflammatory properties—and dissect the crucial structure-activity relationships (SAR) that govern their potency and selectivity. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers in the practical evaluation of these promising compounds.

The Core Scaffold: Chemical and Synthetic Overview

The this compound molecule serves as the foundational structure. The reactivity of the amino (-NH₂) and carboxylic acid (-COOH) groups allows for the synthesis of a vast library of derivatives, including amides, esters, and Schiff bases. The chlorine substituents on the benzene ring play a critical role in modulating the electronic properties and lipophilicity of the molecule, often enhancing its binding affinity to biological targets.

A common synthetic approach involves the acylation of the amino group to form various amides. This transformation is not only synthetically straightforward but also pivotal in altering the biological profile of the resulting compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. Preliminary studies on benzoic acid derivatives suggest a promising potential for anti-inflammatory effects. [1]A key indicator of inflammation is the overproduction of nitric oxide (NO) by macrophages. Certain derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for inflammation. [2]Furthermore, related compounds have demonstrated the ability to reduce serum levels of pro-inflammatory cytokines such as IL-1β and IL-18 and inhibit the NLRP3 inflammasome, a key component of the innate immune response. [3]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. [4]For derivatives of this scaffold, several key SAR trends have been observed:

-

Amide vs. Ester Moiety: The nature of the group attached to the core scaffold is critical. For instance, in antimicrobial studies of related compounds, Schiff's bases and amide derivatives often exhibit greater potency than the corresponding esters. [5][6]* Substituents on the Amino Group: Modifying the amino group, for example, through acetylation to form 5-acetamido derivatives, has been shown to produce compounds that are not only more active but also safer than the parent 5-amino compounds. [7]* Substituents on the Aromatic Ring: The position and nature of substituents on the benzoyl moiety can dramatically influence receptor binding affinity. In a series of 4-amino-5-chloro-2-methoxybenzamide derivatives, modification of the substituent at the 5-position led to a significant increase in dopamine D2 receptor binding affinity. [8]This highlights that even subtle changes to the halogenation pattern or the addition of other groups can be a powerful strategy for optimizing activity.

Key Experimental Protocols

To facilitate further research and validation, this section provides standardized, step-by-step methodologies for assessing the .

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the concentration of a test compound that inhibits cancer cell growth by 50% (IC₅₀). [2] Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment. [2]2. Compound Treatment: Prepare serial dilutions of the test derivatives and a standard drug (e.g., Erlotinib). Treat the cells with these various concentrations and incubate for 72 hours. [2]3. MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product. [2]4. Formazan Solubilization: Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals. [2]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. [2]6. Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve. [2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wjgnet.com [wjgnet.com]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities [mdpi.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

history and discovery of substituted aminobenzoic acids

An In-depth Technical Guide to the History and Discovery of Substituted Aminobenzoic Acids

Foreword

The trajectory of substituted aminobenzoic acids through the annals of medicinal chemistry represents a paradigm of rational drug design and the iterative process of scientific discovery. From the urgent need to replace a toxic natural product to the development of a cornerstone of modern local anesthesia and beyond, the story of these compounds is one of chemical ingenuity and profound clinical impact. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview of substituted aminobenzoic acids, from their conceptual origins to their synthesis and expanding therapeutic applications.

The Precursor Problem: Cocaine's Double-Edged Sword

The late 19th century saw the introduction of cocaine as the first effective local anesthetic, a development that revolutionized surgical procedures.[1] However, its significant toxicity and high potential for addiction quickly became apparent, creating a pressing need for a safer alternative.[2][3] Early research focused on identifying the "anesthesiophore" – the core chemical structure within the cocaine molecule responsible for its anesthetic properties. This early foray into structure-activity relationships (SAR) was a critical first step toward designing a synthetic substitute that could decouple the desired anesthetic effects from the dangerous psychoactive and cardiotoxic properties.

The Advent of Rational Drug Design: Einhorn's Synthesis of Procaine

The breakthrough came in 1905 when German chemist Alfred Einhorn synthesized procaine, which he patented under the trade name Novocain.[4][5][6] This was a landmark achievement in medicinal chemistry, representing one of the earliest successful examples of rational drug design.[2] Einhorn's work was predicated on creating a simpler, synthetic molecule that mimicked the essential structural features of cocaine but was devoid of its toxic and addictive qualities.[7] Procaine, the 2-(diethylamino)ethyl ester of 4-aminobenzoic acid, was found to be significantly less toxic and non-addictive, and it rapidly became the gold standard in local anesthesia for many decades.[3][5]

Experimental Protocol: Synthesis of Procaine Hydrochloride

The following protocol outlines a classical synthetic route to procaine hydrochloride, illustrating the fundamental chemistry that underpinned its discovery.

Objective: To synthesize procaine hydrochloride from p-aminobenzoic acid.

Materials:

-

p-Aminobenzoic acid

-

2-(Diethylamino)ethanol

-

Thionyl chloride

-

Sodium carbonate

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of p-Aminobenzoyl Chloride

-

In a round-bottom flask, suspend p-aminobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The solid will gradually dissolve.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude p-aminobenzoyl chloride is obtained as a solid.

Step 2: Esterification with 2-(Diethylamino)ethanol

-

Dissolve the crude p-aminobenzoyl chloride in a dry, inert solvent such as diethyl ether.

-

In a separate flask, dissolve 2-(diethylamino)ethanol in diethyl ether.

-

Slowly add the 2-(diethylamino)ethanol solution to the p-aminobenzoyl chloride solution with stirring, while keeping the reaction mixture cool in an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Wash the reaction mixture with a dilute aqueous solution of sodium carbonate to remove any unreacted acid chloride and hydrochloric acid byproduct.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

Step 3: Formation and Purification of Procaine Hydrochloride

-

Filter the dried organic solution and bubble dry hydrogen chloride gas through it. Procaine hydrochloride will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

-

Recrystallize the crude procaine hydrochloride from hot ethanol to obtain the purified product.

-

Dry the crystals in a vacuum oven.

Caption: Workflow for the synthesis of Procaine Hydrochloride.

The Mechanism of Action: A Molecular Blockade

Substituted aminobenzoic acid local anesthetics exert their effects by blocking voltage-gated sodium channels in the membranes of nerve cells.[4][5] The unionized, lipophilic form of the anesthetic molecule diffuses across the neural membrane.[8] Once inside the cell, it equilibrates into its ionized, cationic form, which then binds to a specific receptor site on the intracellular portion of the sodium channel.[9] This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is essential for the generation and propagation of an action potential.[10] The result is a transient and reversible blockade of nerve impulse transmission, leading to a loss of sensation in the innervated area.

Caption: Local anesthetic mechanism via sodium channel blockade.

Evolution and Structure-Activity Relationships

The discovery of procaine spurred further research into the structure-activity relationships of substituted aminobenzoic acids.[11][12] This led to the development of a wide range of derivatives with modified properties. Key structural modifications and their effects are summarized below:

| Structural Moiety | Modification Example | Resulting Property Change | Example Drug |

| Aromatic Ring | Addition of a butyl group to the amino nitrogen | Increased lipid solubility | Tetracaine |

| Intermediate Chain | Replacement of the ester linkage with an amide linkage | Increased stability against hydrolysis, longer duration of action | Lidocaine (an amide, not a direct aminobenzoic acid derivative, but illustrates the principle) |

| Amino Terminus | Altering the alkyl groups on the tertiary amine | Affects potency and duration of action | Butacaine |

These systematic modifications allowed for the fine-tuning of physicochemical properties such as lipid solubility and pKa, which in turn influence the onset, potency, and duration of anesthetic action.[8]

Beyond Anesthesia: Expanding Therapeutic Horizons

The pharmacological utility of substituted aminobenzoic acids is not limited to local anesthesia. Their structural versatility has made them valuable building blocks in the development of drugs for a variety of other conditions.[13][14] For instance, the antiarrhythmic drug procainamide is an amide derivative of procaine that also functions by blocking sodium channels, but in cardiac muscle. Furthermore, derivatives of p-aminobenzoic acid (PABA) have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[13][14][15] The ability to substitute at both the amino and carboxyl groups of the PABA scaffold provides a rich chemical space for the discovery of novel therapeutics.[13][14]

Conclusion and Future Directions

The history of substituted aminobenzoic acids is a compelling example of how a deep understanding of chemistry and pharmacology can lead to significant advances in medicine. From the rational design of procaine to the ongoing exploration of new therapeutic applications, this class of compounds continues to be of great interest to the scientific community. Future research will likely focus on the development of novel derivatives with enhanced selectivity for specific molecular targets, as well as their application in targeted drug delivery systems. The enduring legacy of Alfred Einhorn's pioneering work is a testament to the power of scientific inquiry to alleviate suffering and improve human health.

References

- Einhorn, A. (1905). Ueber die Chemie der Localanästhetica. Münchener medizinische Wochenschrift, 52, 1625-1627.

- Wikipedia. (n.d.). Local anesthetic.

- Faroon, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5085.

- Faroon, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate.

- Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate.

- National Center for Biotechnology Information. (n.d.). Procaine. PubChem.

- Stolyarenko, P. (2022). THE HISTORY OF THE DISCOVERY OF PROCAINE (NOVOCAINE). Danish Scientific Journal, (56), 26-30.

- Pharmacy 180. (n.d.). Para amino benzoic acid derivatives.

- Química Organica.org. (n.d.). Synthesis of Local Anesthetics derived from aminobenzoic acid.

- From Cocaine to Novocain: The Development of Safer Local Anesthesia. (n.d.).

- Stewart, M. V. (2023). Introduction of the First Injectable Anesthetic. Research Starters.

- Adams, J. G., & Wermuth, C. G. (Eds.). (2021). Procaine.

- Faroon, H., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential. ResearchGate.

- Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current topics in medicinal chemistry, 1(3), 175–182.

- Lirk, P., & Picardi, S. (2020). Basic pharmacology of local anaesthetics.

- Wikipedia. (n.d.). Alfred Einhorn.

- Process for the preparation of procaine. (n.d.). Google Patents.

- Orosz, F., & Fodor, B. (1981). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of medicinal chemistry, 24(1), 13-17.

- Zhang, Y., et al. (2019). The development of local anesthetics and their applications beyond anesthesia. Journal of Pain Research, 12, 2997–3007.

- Wikipedia. (n.d.). 4-Aminobenzoic acid.

- Labidi, A. (2019). Synthesis of Procaine. ResearchGate.

- Mohamed, M. A., et al. (2014). Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. ResearchGate.

- Ndebia, E. J., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Molecules, 20(5), 8448-8463.

- Structure similarity of sulfanilamide and p-aminobenzoic acid. (n.d.). ResearchGate.

- Crisan, M., et al. (2014). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLoS ONE, 9(7), e101632.

- Sun, T., et al. (2003). Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Journal of medicinal chemistry, 46(12), 2491-2502.

- What is the mechanism of Ethyl Aminobenzoate? (2024, July 17).

Sources

- 1. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]

- 3. Introduction of the First Injectable Anesthetic | Research Starters | EBSCO Research [ebsco.com]

- 4. researchgate.net [researchgate.net]

- 5. kafedraos.ru [kafedraos.ru]

- 6. Alfred Einhorn - Wikipedia [en.wikipedia.org]

- 7. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local anesthetic - Wikipedia [en.wikipedia.org]

- 10. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iomcworld.com [iomcworld.com]

- 13. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties of Dichlorobenzoic Acid Isomers for Researchers and Pharmaceutical Scientists

Abstract

Dichlorobenzoic acids (DCBAs) are a class of substituted aromatic carboxylic acids comprising six constitutional isomers, distinguished by the positions of two chlorine atoms on the benzene ring. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, such as the antiepileptic drug Lamotrigine, and various agrochemicals. A thorough understanding of their thermodynamic properties is critical for optimizing reaction conditions, controlling crystallization, ensuring drug stability, and predicting bioavailability. This in-depth technical guide provides a comprehensive analysis of the key thermodynamic parameters of DCBA isomers, grounded in experimental data. We delve into the causal relationships between molecular structure and thermodynamic stability, present detailed, field-proven experimental protocols for property determination, and summarize the available quantitative data. This guide is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling them to make informed, data-driven decisions in their work.

Introduction: The "Why" Behind Thermodynamic Characterization

In pharmaceutical and chemical process development, the isomeric form of a molecule is not a trivial detail. The precise placement of substituent groups can dramatically alter a compound's physicochemical properties, which in turn governs its behavior in both synthetic and biological systems. For the six isomers of dichlorobenzoic acid (Figure 1), properties such as melting point, solubility, and thermodynamic stability are not uniform. These differences arise from subtle variations in intermolecular forces (hydrogen bonding, dipole-dipole interactions) and crystal lattice energies dictated by molecular symmetry and steric effects.

A command of these properties is essential for:

-

Process Chemistry: Designing efficient and scalable crystallization and purification processes.

-

Formulation Science: Predicting the solubility and dissolution rate, which are key determinants of a drug's bioavailability.

-

Chemical Stability: Assessing the long-term stability of active pharmaceutical ingredients (APIs) and intermediates under various storage conditions.

-

Environmental Science: Understanding the fate and transport of these compounds, some of which are metabolites of herbicides and other pollutants[1][2].